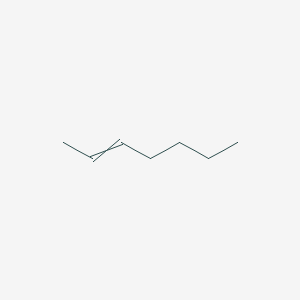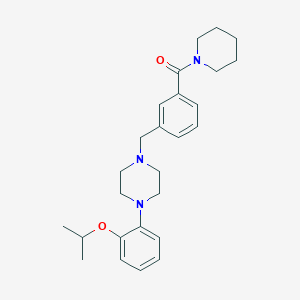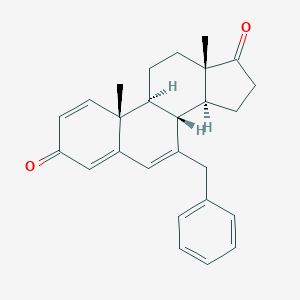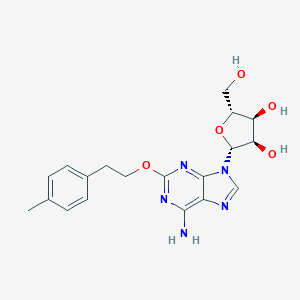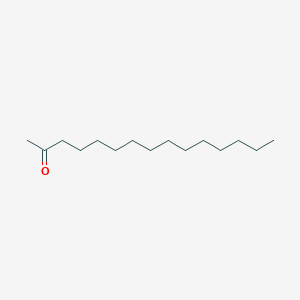
2-Pentadecanone
Overview
Description
2-Pentadecanone, also known as methyl tridecyl ketone, is an organic compound with the molecular formula C15H30O. It is a ketone characterized by a carbonyl group bonded to two carbon atoms. This compound is known for its use in various industrial applications, particularly in the flavor and fragrance industry due to its floral and spicy aroma .
Mechanism of Action
Target of Action
2-Pentadecanone is a naturally occurring compound found in several plants, most notably wild species of tomato It’s known to serve as a toxic compound against chewing insects , suggesting that its targets may be specific to insect physiology.
Mode of Action
It’s known that the compound is involved in the defense mechanism of certain plants against insects . The compound likely interacts with its targets, causing toxicity and deterring insects.
Biochemical Pathways
This compound is a product of the methylketone biosynthesis pathway in plants . This pathway begins with intermediates of de novo fatty acid synthesis. These fatty-acyl intermediates are converted via sequential reactions catalyzed by Methylketone Synthase2 (MKS2) and MKS1 to produce the n-1 methylketone . The downstream effects of this pathway include the production of this compound and other methylketones, which serve as defense compounds against insects .
Result of Action
The primary result of the action of this compound is its insecticidal activity. It serves as a defense compound in certain plants, deterring insects and protecting the plant from damage . On a molecular and cellular level, the compound likely interacts with specific targets in insects, leading to toxicity and deterrence.
Action Environment
The action of this compound is influenced by environmental factors. For instance, the production of this compound in plants may be influenced by factors such as insect attack, plant stress, and environmental conditions . The efficacy and stability of the compound may also be affected by factors such as temperature, pH, and presence of other compounds.
Biochemical Analysis
Biochemical Properties
2-Pentadecanone plays a role in biochemical reactions, particularly in the context of volatile organic compounds (VOCs). It has been found to be produced by certain strains of Bacillus cereus, where it plays a significant role in the antifungal activity of the VOCs on the growth of Sclerotinia sclerotiorum .
Cellular Effects
In the context of cellular effects, this compound has been identified as a volatile metabolite that can discriminate cancerous from normal bladder cells . This suggests that this compound may have an influence on cell function and could potentially impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Its structure, which includes a carbonyl group bonded to two carbon atoms, suggests that it may interact with biomolecules through binding interactions
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been observed to have an effect on the growth of Sclerotinia sclerotiorum over time . This suggests that this compound may have long-term effects on cellular function in in vitro or in vivo studies.
Metabolic Pathways
This compound is involved in the metabolic pathways of certain strains of Bacillus cereus
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Pentadecanone can be synthesized through several methods. One common approach involves the oxidation of 2-pentadecanol using oxidizing agents such as chromic acid or potassium permanganate. Another method includes the Friedel-Crafts acylation of dodecane with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride .
Industrial Production Methods: Industrial production of this compound often involves the catalytic hydrogenation of fatty acids derived from natural sources such as vegetable oils. This process typically includes steps like esterification, hydrogenation, and subsequent oxidation to yield the desired ketone .
Types of Reactions:
Oxidation: this compound can undergo further oxidation to form carboxylic acids using strong oxidizing agents like potassium permanganate.
Reduction: It can be reduced to 2-pentadecanol using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions where the carbonyl group is targeted by nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Grignard reagents, organolithium compounds.
Major Products Formed:
Oxidation: Pentadecanoic acid.
Reduction: 2-Pentadecanol.
Substitution: Various substituted ketones depending on the nucleophile used
Scientific Research Applications
2-Pentadecanone has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in gas chromatography.
Biology: Studied for its role in insect pheromones and its potential effects on insect behavior.
Medicine: Investigated for its antimicrobial properties and potential use in developing new antibiotics.
Industry: Widely used in the flavor and fragrance industry to impart floral and spicy notes to products
Comparison with Similar Compounds
2-Hexadecanone: Another long-chain ketone with similar applications in the flavor and fragrance industry.
3-Hexadecanone: Similar in structure but with the carbonyl group at a different position, leading to different reactivity and applications.
2-Tridecanone: A shorter chain ketone with similar chemical properties but different physical characteristics.
Uniqueness of 2-Pentadecanone: this compound stands out due to its specific chain length, which imparts unique physical and chemical properties. Its floral and spicy aroma makes it particularly valuable in the flavor and fragrance industry, and its reactivity allows for diverse applications in organic synthesis .
Properties
IUPAC Name |
pentadecan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30O/c1-3-4-5-6-7-8-9-10-11-12-13-14-15(2)16/h3-14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJPNOLIZCWDHJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6062333 | |
| Record name | 2-Pentadecanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6062333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid, white to waxy mass or crystalline leaves | |
| Record name | 2-Pentadecanone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031081 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | 2-Pentadecanone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/59/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
293.00 to 294.00 °C. @ 760.00 mm Hg | |
| Record name | 2-Pentadecanone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031081 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
soluble in alcohol, propylene glycol and oils; insoluble in water | |
| Record name | 2-Pentadecanone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/59/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
2345-28-0 | |
| Record name | 2-Pentadecanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2345-28-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pentadecan-2-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002345280 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Pentadecanone | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Pentadecanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6062333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pentadecan-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.332 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-PENTADECANONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B2Q48J997N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2-Pentadecanone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031081 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
39 °C | |
| Record name | 2-Pentadecanone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031081 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2-Pentadecanone?
A1: The molecular formula of this compound is C15H30O, and its molecular weight is 226.4 g/mol.
Q2: What are the primary chemical characteristics of this compound?
A2: this compound is an aliphatic ketone, meaning it possesses a carbonyl group (C=O) attached to two other carbon atoms within a non-aromatic, straight-chain structure.
Q3: What spectroscopic data is available for this compound?
A3: While the provided research papers focus on GC-MS analysis for identification, a comprehensive spectroscopic analysis would typically include data from techniques like Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy. IR spectroscopy would reveal characteristic absorption bands for the carbonyl group and C-H bonds, while NMR would provide detailed information on the hydrogen and carbon environments within the molecule.
Q4: What are the potential biological activities of this compound?
A4: Research suggests that this compound exhibits antibacterial activity. A study found it to be effective against Staphylococcus aureus []. Another study reported antibacterial activity against both Gram-positive and Gram-negative bacteria []. Additionally, this compound is a known aggregation pheromone component in certain insect species, such as Drosophila busckii [].
Q5: How does the presence of this compound in plants benefit them?
A5: In plants, this compound may contribute to defense mechanisms. It has been suggested to play a role in protecting plants from herbivores and fungal pathogens []. Its presence in essential oils, particularly in Dianthus acicularis, has been linked to resistance against insects and pathogens, including bacterial wilt [].
Q6: Are there any potential applications of this compound in wound healing?
A6: Research on diabetic rats indicates that this compound may possess wound healing properties []. It demonstrated significant improvement in wound closure rates, epithelial cell migration, and collagen deposition in these animal models [].
Q7: Is this compound implicated in any human diseases?
A7: While not a direct cause of disease, this compound has been identified as a potential biomarker for lung cancer [, ]. Elevated levels of this compound were detected in lung cancer tissue and cell lines compared to healthy controls [, ].
Q8: What are the natural sources of this compound?
A8: this compound is naturally found in various plants, including Ficus species [, ], Senna species [], Cirsium japonicum [], Pilocarpus spicatus [], and Hydrilla verticillata []. It is often a component of their essential oils, extracted through methods like hydrodistillation.
Q9: Is the composition of this compound consistent across different plant species and parts?
A9: The concentration and composition of this compound can vary significantly depending on the plant species, the part of the plant used, and even the season of harvest [, , ]. For instance, in Pilocarpus microphyllus, the percentage content of this compound was found to be higher in the rainy season compared to the dry season [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


